molecular formula C13H16N4O2S B3799982 2-[(4-Methyl-1,3-thiazol-5-yl)methyl]-5-morpholin-4-ylpyridazin-3-one

2-[(4-Methyl-1,3-thiazol-5-yl)methyl]-5-morpholin-4-ylpyridazin-3-one

Cat. No.: B3799982
M. Wt: 292.36 g/mol
InChI Key: UDLBWYSSKCMCTK-UHFFFAOYSA-N
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Description

2-[(4-Methyl-1,3-thiazol-5-yl)methyl]-5-morpholin-4-ylpyridazin-3-one is a heterocyclic compound that features a thiazole ring, a morpholine ring, and a pyridazine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methyl-1,3-thiazol-5-yl)methyl]-5-morpholin-4-ylpyridazin-3-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-methyl-1,3-thiazole-5-carbaldehyde with morpholine and hydrazine derivatives under controlled conditions. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, followed by purification steps like recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methyl-1,3-thiazol-5-yl)methyl]-5-morpholin-4-ylpyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines .

Scientific Research Applications

2-[(4-Methyl-1,3-thiazol-5-yl)methyl]-5-morpholin-4-ylpyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Methyl-1,3-thiazol-5-yl)methyl]-5-morpholin-4-ylpyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For instance, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Methyl-1,3-thiazol-5-yl)methyl]-5-morpholin-4-ylpyridazin-3-one is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-[(4-methyl-1,3-thiazol-5-yl)methyl]-5-morpholin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-10-12(20-9-14-10)8-17-13(18)6-11(7-15-17)16-2-4-19-5-3-16/h6-7,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLBWYSSKCMCTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CN2C(=O)C=C(C=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Methyl-1,3-thiazol-5-yl)methyl]-5-morpholin-4-ylpyridazin-3-one
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2-[(4-Methyl-1,3-thiazol-5-yl)methyl]-5-morpholin-4-ylpyridazin-3-one
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2-[(4-Methyl-1,3-thiazol-5-yl)methyl]-5-morpholin-4-ylpyridazin-3-one
Reactant of Route 4
2-[(4-Methyl-1,3-thiazol-5-yl)methyl]-5-morpholin-4-ylpyridazin-3-one
Reactant of Route 5
2-[(4-Methyl-1,3-thiazol-5-yl)methyl]-5-morpholin-4-ylpyridazin-3-one
Reactant of Route 6
Reactant of Route 6
2-[(4-Methyl-1,3-thiazol-5-yl)methyl]-5-morpholin-4-ylpyridazin-3-one

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